molecular formula C310H481N87O100S8 B1574757 AdTx1

AdTx1

Cat. No.: B1574757
M. Wt: 7283.22
Attention: For research use only. Not for human or veterinary use.
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Description

AdTx1 (also known as ρ-Da1a) is a 65-amino acid peptide toxin isolated from the venom of the Eastern Green Mamba, Dendroaspis angusticeps . It belongs to the three-finger toxin (3FTx) family and is stabilized by four disulfide bonds . This peptide is a highly potent and selective antagonist of the human α1A-adrenoceptor (AR), a G-protein coupled receptor (GPCR), with sub-nanomolar affinity (Ki = 0.35 nM) and exceptional selectivity over other adrenoceptor subtypes such as α1B-AR and α1D-AR . The molecular mechanism of this compound's antagonist activity has been elucidated by cryo-electron microscopy, which shows that the toxin binds to the extracellular side of the α1A-AR . Its three finger-like loops interact with the receptor's orthosteric binding pocket, with finger loop 2 penetrating deeply into the central cavity, while finger loops 1 and 3 interact with transmembrane helices and extracellular loops, respectively . This binding mode physically prevents the inward movement of transmembrane helices 6 and 7, thereby stabilizing the receptor in an inactive conformation and inhibiting downstream signaling . This compound displays insurmountable antagonism and forms an unusually stable complex with the α1A-AR, characterized by a very slow dissociation rate (t1/2 diss = 3.6 hours) . In research applications, this compound has been shown to potently inhibit agonist-induced contractions in human and rabbit isolated prostatic smooth muscle, highlighting its role as a potent relaxant . In vivo studies in anaesthetized rats demonstrate that this compound effectively antagonizes phenylephrine-induced increases in intra-urethral pressure with significantly fewer effects on arterial pressure compared to tamsulosin, indicating superior uroselectivity and potential as a lead compound for treating benign prostatic hyperplasia (BPH) with reduced cardiovascular side effects . Due to its high potency and unique mode of action, this compound is an invaluable pharmacological tool for studying α1A-AR function and for the development of novel peptide-based therapeutics targeting GPCRs .

Properties

Molecular Formula

C310H481N87O100S8

Molecular Weight

7283.22

Appearance

Lyophilized solid

bioactivity

Antagonist

Purity

>98%

sequence

LTCVTSKSIFGITTEDCPDGQNLCFKRRHYVVPKIYDSTRGCAATCPIPENYDSIHCCKTDKCNE(Modifications: Disulfide bridge: 3-24, 17-42, 46-57, 58-63)

solubility

Soluble in water

source

Synthetic

storage

-20°C

Synonym

ρ-Da1a

Origin of Product

United States

Scientific Research Applications

Pharmacological Characterization

AdTx1 is a 65-amino-acid peptide characterized by four disulfide bridges, which stabilize its structure as part of the three-finger fold toxin family. Its pharmacological profile includes:

  • High Affinity and Selectivity : this compound exhibits a subnanomolar affinity (K_i = 0.35 nM) for the human α1A-adrenoceptor subtype, making it the most specific peptide inhibitor identified for this receptor to date .
  • Insurmountable Antagonism : The compound demonstrates potent insurmountable antagonism against phenylephrine-induced contractions in isolated prostatic smooth muscle. This property suggests its potential utility in treating conditions associated with smooth muscle contraction, such as benign prostatic hyperplasia (BPH) .

Therapeutic Applications

The unique properties of this compound offer promising avenues for therapeutic applications:

  • Benign Prostatic Hyperplasia (BPH) : Given its selective antagonism at the α1A-adrenoceptor, this compound is being explored as a potential treatment for BPH, which is characterized by increased smooth muscle tone in the prostate leading to urinary symptoms. Studies indicate that this compound can effectively relax prostatic smooth muscle, thereby alleviating symptoms associated with BPH .
  • Lower Urinary Tract Symptoms : Beyond BPH, this compound's mechanism of action may also be beneficial in treating other lower urinary tract symptoms by targeting the α1A-adrenoceptors involved in regulating urinary bladder function .

Research and Development

This compound serves as a valuable tool in both basic and applied research:

  • Drug Development : The peptide's high specificity and potency make it an attractive candidate for developing new pharmacological agents targeting the α1A-adrenoceptor. Researchers are investigating modifications to enhance its therapeutic profile and reduce potential side effects associated with traditional α1-adrenoceptor antagonists .
  • Understanding GPCR Function : As a ligand for G-protein coupled receptors (GPCRs), this compound aids in elucidating the physiological roles of α1A-adrenoceptors. Its unique binding characteristics provide insights into receptor dynamics and signaling pathways, contributing to a broader understanding of GPCR biology .

Case Studies and Experimental Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

StudyFindings
Quinton et al., 2010Established high affinity (K_d = 0.6 nM) and insurmountable antagonism of phenylephrine by this compound in rabbit prostatic smooth muscle .
Maïga et al., 2013Demonstrated that this compound effectively inhibited contractions induced by phenylephrine in human isolated prostatic adenoma tissues .
Creative Peptides Review, 2018Summarized this compound's role as a selective antagonist for α1A-adrenoceptors and its implications for drug design targeting urinary tract disorders .

Comparison with Similar Compounds

Natural Peptide Toxins

AdTx1 is compared below with other venom-derived peptides targeting adrenoceptors or related GPCRs:

Table 1: Comparison of this compound with Natural Peptide Toxins
Compound Source Target Receptor Affinity (Ki/IC₅₀) Selectivity (vs. α1A-AR) Mechanism Dissociation t₁/₂ Toxicity (Mouse LD₅₀)
This compound Green mamba venom α1A-AR 0.35 nM >1,000-fold Insurmountable 3.6 hours >50 mg/kg (non-toxic)
β-Bungarotoxin Krait venom α2-AR, NMJ ion channels ~100 nM Low Competitive Minutes <0.1 mg/kg
MT1/MT2 Snake venom Nicotinic receptors Not reported Low Competitive Not reported High
r-TIA Cone snail venom α1B/α1D-AR ~10 μM Low Competitive Minutes Not reported
Cm-3 Snake venom Unknown Not reported Structurally similar Unknown Not reported Non-toxic

Key Findings :

  • Selectivity : this compound’s α1A-AR specificity exceeds that of β-bungarotoxin (α2-AR) and r-TIA (α1B/α1D-AR) by orders of magnitude .
  • Kinetics : this compound’s irreversible binding and slow dissociation contrast with the reversible, competitive antagonism of β-bungarotoxin and r-TIA .
  • Safety : this compound’s low toxicity in mice distinguishes it from highly toxic peptides like MT1/MT2 .

Key Findings :

  • Mechanism : Unlike prazosin and tamsulosin, this compound’s insurmountable antagonism prevents receptor reactivation, offering prolonged efficacy .
  • Side Effects: this compound’s α1A-AR selectivity minimizes off-target effects (e.g., hypotension) seen with non-selective antagonists like prazosin .
  • Therapeutic Potential: this compound’s peptide nature allows for radiolabeling (e.g., ¹²⁵I-AdTx1) as a research tool, though stability challenges remain for clinical use .

Preparation Methods

Synthetic Preparation of AdTx1

The preparation of this compound primarily involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, a widely accepted method for assembling peptides with high purity and yield.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Strategy

  • Peptide Chain Assembly:
    The linear peptide chain of this compound is synthesized stepwise on a solid resin support. Each amino acid is coupled sequentially, with the Fmoc group protecting the amino terminus to prevent unwanted reactions during chain elongation.

  • Cleavage and Deprotection:
    After the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed to yield the linear peptide.

  • Purification:
    The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove truncated sequences and impurities.

Folding and Oxidation to Form Disulfide Bridges

  • The linear peptide undergoes oxidative folding to form the native conformation stabilized by four disulfide bridges, crucial for biological activity.

  • The folding is performed at 4°C over 48 hours in a buffer containing:

    • 25% glycerol (to stabilize the peptide)
    • Oxidized and reduced glutathione (1 mM each) to facilitate correct disulfide bond formation
    • Tris buffer at pH 8 to maintain optimal folding conditions.
  • Folding Outcome:
    Analytical HPLC and mass spectrometry confirm that the folded synthetic peptide matches the native toxin in hydrophobicity and monoisotopic mass (~7278.3 Da), indicating correct folding and disulfide bond formation.

Radiolabeling of this compound

To facilitate pharmacological studies, synthetic this compound can be radio-iodinated, enabling its use as a radioligand for binding assays.

  • Iodination Procedure:
    • 1 nmol of synthetic this compound is incubated with 0.5 mCi of sodium [^125I]-iodide.
    • The reaction is catalyzed by lactoperoxidase (0.7 units) with diluted hydrogen peroxide (1/50,000) at pH 7.3.
    • The iodinated toxin is purified by reverse-phase chromatography on a C8 column using a gradient of acetonitrile with trifluoroacetic acid (TFA).

Summary Table of Preparation Steps

Step No. Preparation Stage Description Key Conditions/Notes
1 Solid-Phase Peptide Synthesis Assembly of linear 65 amino-acid peptide using Fmoc chemistry on resin Automated synthesizer (e.g., Applied Biosystems 433A)
2 Cleavage and Deprotection Removal of peptide from resin and side-chain protecting groups Standard acid cleavage protocols
3 Purification Reverse-phase HPLC purification of linear peptide RP-HPLC with C18 column
4 Oxidative Folding Formation of four disulfide bridges in presence of glutathione redox couple and glycerol 4°C, 48 hours, Tris buffer pH 8, 25% glycerol
5 Confirmation of Folding Analytical HPLC and mass spectrometry to verify correct folding and mass Co-elution with native peptide, mass ~7278 Da
6 Radiolabeling (optional) Iodination with [^125I]-NaI catalyzed by lactoperoxidase for binding studies pH 7.3, purified by C8 reverse-phase chromatography

Research Findings on Preparation and Characterization

  • The synthetic this compound peptide shows high affinity for the α1A-adrenoceptor with a dissociation constant (Kd) of approximately 0.6 nM and an inhibition constant (Ki) of 0.35 nM, confirming its potent receptor binding.

  • The folded synthetic peptide is indistinguishable from the native toxin in chromatographic behavior and mass, indicating successful synthesis and correct disulfide bond formation.

  • The slow association rate constant (kon = 6 × 10^6 M^−1·min^−1) and long dissociation half-life (t1/2 = 3.6 hours) of the this compound-receptor complex demonstrate the stability of the folded peptide and its functional relevance.

  • The peptide's insurmountable antagonism of phenylephrine-induced contraction in rabbit isolated prostatic muscle validates the bioactivity of the synthetic product.

Comparative Notes on Related Peptides

Compound Name Source Length (aa) Affinity for α1A-Adrenoceptor Unique Features
This compound Green Mamba Venom 65 Very high (K_i = 0.35 nM) Four disulfide bridges, three-finger fold, insurmountable antagonist
ρ-Da1a Green Mamba Venom 65 High Similar structure to this compound
ρ-TIA Conus tulipa 19 Moderate Smaller size, competitive antagonist
Erabutoxin Laticauda colubrina Variable Moderate Targets nicotinic acetylcholine receptors
MT7 Mamba Venom Variable Low Allosteric modulator of muscarinic receptors

This compound stands out due to its unique combination of size, structural stability, and highly selective insurmountable antagonism at the α1A-adrenoceptor.

Q & A

Q. What methodologies are recommended for isolating and purifying AdTx1 from green mamba venom?

this compound is isolated via cation-exchange chromatography to separate venom components, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for further purification . The process involves dissolving venom in a buffered solution (e.g., ammonium acetate, pH 5.0) and using gradient elution to separate peptides based on hydrophobicity. Synthetic this compound is chemically synthesized using Fmoc-based solid-phase peptide synthesis, purified via RP-HPLC, and refolded under controlled redox conditions to ensure proper disulfide bond formation .

Q. What experimental conditions are optimal for assessing this compound’s inhibitory effects on adrenergic neurons?

Neurons should be cultured in Krebs-Henseleit solution (pH 7.4, 37°C) containing 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, and 11 mM glucose. After achieving 1g resting tension, pre-treatment with 30 µM phenoxybenzamine ensures receptor alkylation. This compound (10–100 nM) is incubated for 180 minutes before generating cumulative concentration-response curves for agonists like phenylephrine. Force measurements are recorded using isometric tension transducers (e.g., EMKA IT-1) and analyzed via software (e.g., PowerLab 16/s) .

Q. How is this compound’s specificity for α1A-adrenoceptors validated in vitro?

Competitive binding assays using radiolabeled antagonists (e.g., ³H-prazosin) are performed on cell membranes expressing recombinant α1A-, α1B-, or α1D-adrenoceptors. This compound’s binding affinity (Ki) is calculated using the Cheng-Prusoff equation:

Ki=IC501+[L]KdKi = \frac{IC_{50}}{1 + \frac{[L]}{K_d}}

where [L][L] is the radioligand concentration and KdK_d is its dissociation constant. Specificity is confirmed if this compound displaces ³H-prazosin in α1A-expressing cells but shows minimal binding to other subtypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antagonist potency of this compound across experimental models?

Contradictions may arise from differences in tissue preparation (e.g., receptor density) or assay conditions (e.g., incubation time). To address this:

  • Standardize protocols : Use identical buffer compositions (e.g., Krebs-Henseleit solution) and agonist exposure times.
  • Control for receptor reserve : Pre-treat tissues with irreversible antagonists (e.g., phenoxybenzamine) to eliminate spare receptors.
  • Apply Schild analysis : Plot log(dose ratio – 1) vs. log[this compound] to determine if antagonism is competitive or insurmountable .

Q. What strategies are effective for optimizing this compound’s synthetic yield and bioactivity?

  • Optimize refolding conditions : Test redox buffers (e.g., glutathione gradients) and pH levels (5.0–8.0) to maximize disulfide bond accuracy.
  • Validate bioactivity : Use functional assays (e.g., calcium flux in HEK293 cells expressing α1A-adrenoceptors) to confirm receptor blockade.
  • Apply LC-MS/MS : Verify peptide integrity and post-translational modifications .

Q. How should researchers analyze this compound’s insurmountable antagonism in dynamic physiological systems?

Insurmountable antagonism is characterized by non-parallel rightward shifts in agonist concentration-response curves. Use the modified Gaddum equation:

E=Emax[A]n[A]n+(EC50(1+[B]KB))nE = \frac{E_{max} \cdot [A]^n}{[A]^n + (EC_{50} \cdot (1 + \frac{[B]}{K_B}))^n}

where [B][B] is this compound concentration, KBK_B is its dissociation constant, and nn is the Hill coefficient. Nonlinear regression analysis (e.g., GraphPad Prism) quantifies KBK_B and assesses reversibility via washout experiments .

Methodological Recommendations

  • For reproducibility : Document buffer compositions, equipment models (e.g., ADInstruments PowerLab), and software settings in the Methods section .
  • For data interpretation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .
  • For conflict resolution : Apply sensitivity analysis to identify variables (e.g., incubation temperature) most affecting this compound’s potency .

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